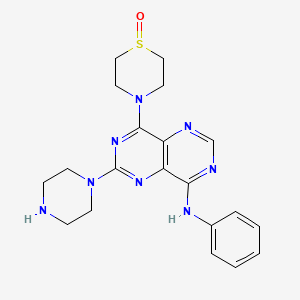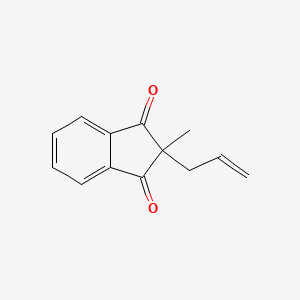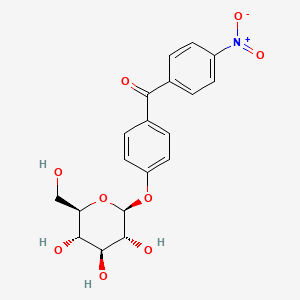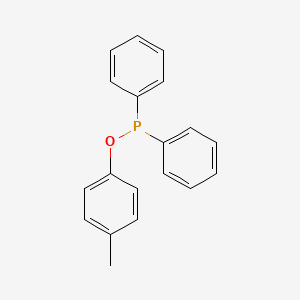![molecular formula C10H16O B14428471 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-91-1](/img/structure/B14428471.png)
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using ethyl vinyl ketone and cyclopentadiene as starting materials. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethylbicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological targets.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its rigid bicyclic structure can impart desirable properties to the resulting materials.
Wirkmechanismus
The mechanism of action of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure can provide steric hindrance and rigidity to the molecule.
Molecular Targets and Pathways:
Aldehyde Group: Can react with nucleophiles such as amines and thiols.
Bicyclic Structure: Provides a rigid framework that can influence the binding affinity and specificity of the compound to its target.
Vergleich Mit ähnlichen Verbindungen
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but without the functional groups present in 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde.
Norbornene (Bicyclo[2.2.1]hept-2-ene): Contains a double bond in the bicyclic structure, making it more reactive in certain chemical reactions.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): Contains two double bonds, providing additional sites for chemical reactions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an aldehyde group on the bicyclic framework. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the simpler norbornane derivatives.
Eigenschaften
CAS-Nummer |
84397-91-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
5-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
AOGKYTGSUCFQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC2CC1CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
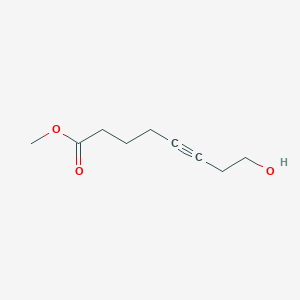
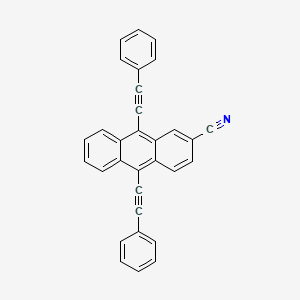

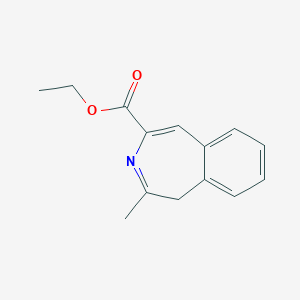
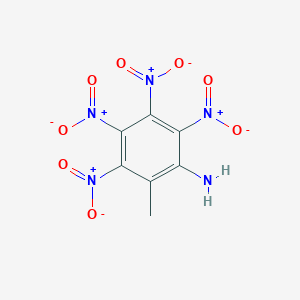
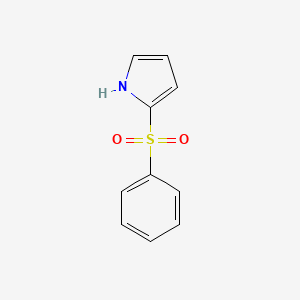
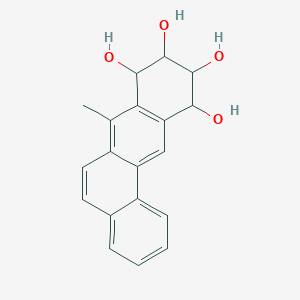
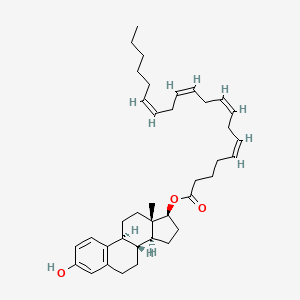
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
